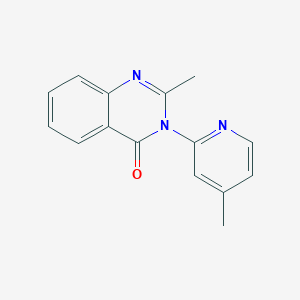![molecular formula C26H16N4O2S B292950 11,13-diphenyl-5-[(E)-thiophen-2-ylmethylideneamino]-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B292950.png)
11,13-diphenyl-5-[(E)-thiophen-2-ylmethylideneamino]-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,9-diphenyl-3-[(2-thienylmethylene)amino]pyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-4(3H)-one is a complex heterocyclic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound is characterized by its fused pyrido-pyrimidine core, which is further functionalized with phenyl and thienyl groups, making it a subject of interest in medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7,9-diphenyl-3-[(2-thienylmethylene)amino]pyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions. This reaction is followed by cyclization in the presence of a base such as sodium methoxide (MeONa) in butanol (BuOH) to form the desired pyrido-pyrimidine core .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using high-purity reagents, and employing continuous flow reactors to enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
7,9-diphenyl-3-[(2-thienylmethylene)amino]pyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperbenzoic acid to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents like sodium borohydride (NaBH4) to modify the thienyl or phenyl groups.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thienyl and phenyl positions, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid, acetic acid, and dichloromethane (DCM) as solvent.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate (K2CO3) in acetonitrile.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different physical and chemical properties.
Aplicaciones Científicas De Investigación
7,9-diphenyl-3-[(2-thienylmethylene)amino]pyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-4(3H)-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antiproliferative agent due to its ability to inhibit certain enzymes and proteins.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Mecanismo De Acción
The mechanism of action of 7,9-diphenyl-3-[(2-thienylmethylene)amino]pyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting the function of enzymes like tyrosine kinases and cyclin-dependent kinases (CDKs). This inhibition can lead to the suppression of cell proliferation and other biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative and antimicrobial activities.
Pyrido[2,3-d]pyrimidin-7-one: Exhibits similar biological activities, including enzyme inhibition.
Thieno[2,3-b]pyridine: Used in the treatment of central nervous system diseases and as antimicrobial agents
Uniqueness
7,9-diphenyl-3-[(2-thienylmethylene)amino]pyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-4(3H)-one stands out due to its unique combination of phenyl and thienyl groups, which enhance its chemical reactivity and potential biological activities. Its fused heterocyclic structure also contributes to its stability and versatility in various applications.
Propiedades
Fórmula molecular |
C26H16N4O2S |
|---|---|
Peso molecular |
448.5 g/mol |
Nombre IUPAC |
11,13-diphenyl-5-[(E)-thiophen-2-ylmethylideneamino]-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one |
InChI |
InChI=1S/C26H16N4O2S/c31-26-24-23(27-16-30(26)28-15-19-12-7-13-33-19)22-20(17-8-3-1-4-9-17)14-21(29-25(22)32-24)18-10-5-2-6-11-18/h1-16H/b28-15+ |
Clave InChI |
OYGWISIQDFMKCR-RWPZCVJISA-N |
SMILES isomérico |
C1=CC=C(C=C1)C2=CC(=NC3=C2C4=C(O3)C(=O)N(C=N4)/N=C/C5=CC=CS5)C6=CC=CC=C6 |
SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=C2C4=C(O3)C(=O)N(C=N4)N=CC5=CC=CS5)C6=CC=CC=C6 |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=NC3=C2C4=C(O3)C(=O)N(C=N4)N=CC5=CC=CS5)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl 7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl sulfide](/img/structure/B292867.png)

![3-Methyl-1-[(4-morpholinylmethylene)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B292871.png)
![16-[(2Z)-2-(thiophen-2-ylmethylidene)hydrazinyl]-1,8-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,8,10,15-hexaene-10-carbonitrile](/img/structure/B292873.png)
![1-[(4-Chlorobenzyl)sulfanyl]-3-phenylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B292874.png)
![1-(1H-benzimidazol-2-ylthio)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B292875.png)
![11-oxo-5-(2-oxo-2-phenylethyl)-2,3,5,11-tetrahydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B292876.png)
![4-allyl-5-(3-amino-4,6-diphenylfuro[2,3-b]pyridin-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B292878.png)
![Ethyl 2-[(13-methyl-11-phenyl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)sulfanyl]-3-oxobutanoate](/img/structure/B292879.png)
![11-(4-Chlorophenyl)-5-(3,4-dichlorophenyl)-13-phenyl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B292882.png)
![5-(3-Chlorophenyl)-11,13-diphenyl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B292883.png)
![N-(4-imino-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)-N'-phenylthiourea](/img/structure/B292885.png)
![1-(4-Chlorophenyl)-3-[(5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]urea](/img/structure/B292889.png)
![4-methyl-1-phenyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline](/img/structure/B292893.png)
